molecular formula C28H20ClNO4 B341689 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 4-[(4-chlorobenzoyl)amino]benzoate

2-[1,1'-biphenyl]-4-yl-2-oxoethyl 4-[(4-chlorobenzoyl)amino]benzoate

Cat. No.: B341689
M. Wt: 469.9 g/mol
InChI Key: LWJBIIFTDSPNPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1,1'-biphenyl]-4-yl-2-oxoethyl 4-[(4-chlorobenzoyl)amino]benzoate is an organic compound with a complex structure that includes biphenyl, oxoethyl, chlorophenyl, and aminobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 4-[(4-chlorobenzoyl)amino]benzoate typically involves multiple steps. One common method includes the reaction of biphenyl-4-carbonyl chloride with 4-aminobenzoic acid in the presence of a base to form an intermediate product. This intermediate is then reacted with 4-chlorobenzoyl chloride under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1,1'-biphenyl]-4-yl-2-oxoethyl 4-[(4-chlorobenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[1,1'-biphenyl]-4-yl-2-oxoethyl 4-[(4-chlorobenzoyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 4-[(4-chlorobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1,1'-biphenyl]-4-yl-2-oxoethyl 4-[(4-chlorobenzoyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C28H20ClNO4

Molecular Weight

469.9 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 4-[(4-chlorobenzoyl)amino]benzoate

InChI

InChI=1S/C28H20ClNO4/c29-24-14-10-22(11-15-24)27(32)30-25-16-12-23(13-17-25)28(33)34-18-26(31)21-8-6-20(7-9-21)19-4-2-1-3-5-19/h1-17H,18H2,(H,30,32)

InChI Key

LWJBIIFTDSPNPZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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